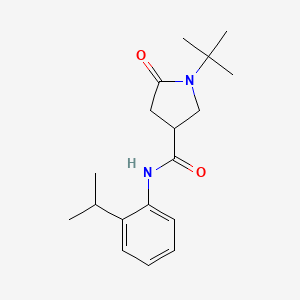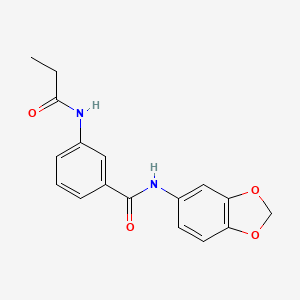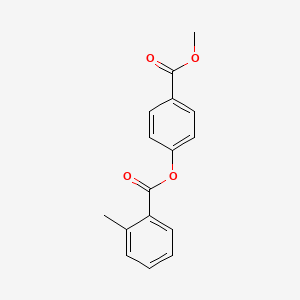
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Compound 1, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been shown to have promising effects in various biological systems.
作用機序
The mechanism of action of 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. In addition, this compound 1 has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. In addition, this compound 1 has been shown to induce cell cycle arrest and apoptosis in tumor cells, which may contribute to its anti-tumor activity. Furthermore, this compound 1 has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 in lab experiments is its relatively simple synthesis method. In addition, this compound 1 has been shown to have promising effects in various biological systems, which makes it a potentially useful tool for studying the mechanisms of inflammation, tumor growth, and neurodegenerative diseases. However, one limitation of using this compound 1 is its relatively low yield, which may limit its availability for large-scale experiments.
将来の方向性
There are several future directions for research on 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1. One potential direction is to investigate its potential use in combination therapy with other anti-inflammatory, anti-tumor, or neuroprotective agents. Another potential direction is to investigate its potential use in treating other neurodegenerative diseases such as Huntington's disease or amyotrophic lateral sclerosis. Furthermore, future research could focus on optimizing the synthesis method of this compound 1 to increase its yield and availability for large-scale experiments.
合成法
The synthesis of 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 was first reported by researchers in 2012. The method involves the reaction of 2-isopropylphenyl hydrazine and tert-butyl 3-oxoazetidine-1-carboxylate to form the intermediate compound, which is then further reacted with ethyl chloroformate to yield this compound 1. The overall yield of this synthesis method is around 60%.
科学的研究の応用
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 has been extensively studied for its potential use in various biological systems. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, this compound 1 has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-tert-butyl-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)14-8-6-7-9-15(14)19-17(22)13-10-16(21)20(11-13)18(3,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTWWFQUBQBBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-fluorophenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5321414.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)
![7-[(3-methoxyphenoxy)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5321426.png)
![3-(butylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321444.png)
![N-[2-(isopropylamino)-2-oxoethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5321452.png)
![1-{[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5321453.png)
![{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)


![{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)
![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)

![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)